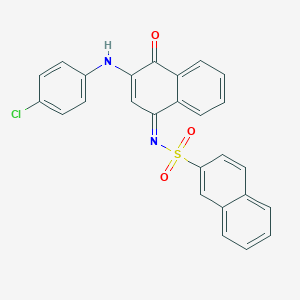
N-(3-(4-chloroanilino)-4-oxo-1(4H)-naphthalenylidene)-2-naphthalenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-(4-chloroanilino)-4-oxo-1(4H)-naphthalenylidene)-2-naphthalenesulfonamide, also known as TAK-733, is a small molecule inhibitor that has been developed for the treatment of cancer. It is a potent inhibitor of the MEK enzyme, which is a key component of the MAP kinase pathway. This pathway is involved in the regulation of cell growth and division, and is often dysregulated in cancer cells.
Mécanisme D'action
N-(3-(4-chloroanilino)-4-oxo-1(4H)-naphthalenylidene)-2-naphthalenesulfonamide works by inhibiting the MEK enzyme, which is a key component of the MAP kinase pathway. This pathway is involved in the regulation of cell growth and division, and is often dysregulated in cancer cells. By inhibiting this pathway, N-(3-(4-chloroanilino)-4-oxo-1(4H)-naphthalenylidene)-2-naphthalenesulfonamide can slow down or stop the growth of cancer cells.
Biochemical and Physiological Effects:
N-(3-(4-chloroanilino)-4-oxo-1(4H)-naphthalenylidene)-2-naphthalenesulfonamide has been shown to have a number of biochemical and physiological effects on cancer cells. It can induce cell cycle arrest and apoptosis, which are both mechanisms by which cancer cells can be killed. In addition, it can inhibit cell migration and invasion, which are important processes in the metastasis of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(3-(4-chloroanilino)-4-oxo-1(4H)-naphthalenylidene)-2-naphthalenesulfonamide is that it is a potent and selective inhibitor of the MEK enzyme, which makes it an attractive target for cancer therapy. However, one limitation is that it can be difficult to administer in vivo, due to its poor solubility and bioavailability.
Orientations Futures
There are a number of future directions for research on N-(3-(4-chloroanilino)-4-oxo-1(4H)-naphthalenylidene)-2-naphthalenesulfonamide. One area of interest is in the development of more effective formulations of the drug, which could improve its solubility and bioavailability. In addition, there is interest in exploring the use of N-(3-(4-chloroanilino)-4-oxo-1(4H)-naphthalenylidene)-2-naphthalenesulfonamide in combination with other cancer treatments, such as immunotherapy. Finally, there is ongoing research into the identification of biomarkers that could be used to predict response to N-(3-(4-chloroanilino)-4-oxo-1(4H)-naphthalenylidene)-2-naphthalenesulfonamide therapy.
Méthodes De Synthèse
N-(3-(4-chloroanilino)-4-oxo-1(4H)-naphthalenylidene)-2-naphthalenesulfonamide can be synthesized using a variety of methods, including the reaction of 4-chloroaniline with 1,4-naphthoquinone in the presence of a suitable acid catalyst. The resulting intermediate can then be reacted with 2-naphthalenesulfonamide to yield the final product.
Applications De Recherche Scientifique
N-(3-(4-chloroanilino)-4-oxo-1(4H)-naphthalenylidene)-2-naphthalenesulfonamide has been extensively studied in preclinical models of cancer, and has shown promising results in a variety of tumor types. It has been shown to be effective in inhibiting the growth of melanoma, lung cancer, and pancreatic cancer cells, among others. In addition, it has been shown to synergize with other cancer treatments, such as chemotherapy and radiation therapy.
Propriétés
Formule moléculaire |
C26H17ClN2O3S |
|---|---|
Poids moléculaire |
472.9 g/mol |
Nom IUPAC |
(NZ)-N-[3-(4-chloroanilino)-4-oxonaphthalen-1-ylidene]naphthalene-2-sulfonamide |
InChI |
InChI=1S/C26H17ClN2O3S/c27-19-10-12-20(13-11-19)28-25-16-24(22-7-3-4-8-23(22)26(25)30)29-33(31,32)21-14-9-17-5-1-2-6-18(17)15-21/h1-16,28H/b29-24- |
Clé InChI |
AIBMCWTWRJJHBP-OLFWJLLRSA-N |
SMILES isomérique |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)/N=C\3/C=C(C(=O)C4=CC=CC=C43)NC5=CC=C(C=C5)Cl |
SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)N=C3C=C(C(=O)C4=CC=CC=C43)NC5=CC=C(C=C5)Cl |
SMILES canonique |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)N=C3C=C(C(=O)C4=CC=CC=C43)NC5=CC=C(C=C5)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Butyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281270.png)
![Butyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate](/img/structure/B281272.png)
![N-(9,9-dimethyl-7-oxo-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)-4-isopropylbenzenesulfonamide](/img/structure/B281276.png)
![Benzyl 5-{[(4-ethylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B281278.png)
![Benzyl 2-methyl-5-{[(4-methylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281279.png)
![Benzyl 2-methyl-5-[(2-naphthylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B281281.png)
![Benzyl 5-{[(4-isopropylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281283.png)
![Benzyl 5-{[(2,4-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281284.png)
![Benzyl 5-{[(2,5-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281286.png)
![Pentyl 2-methyl-5-[(2-thienylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281293.png)
![2-Methoxyethyl 2-methyl-5-[(2-thienylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281297.png)
![Isopropyl 2-methyl-5-[(2-thienylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281299.png)
![Benzyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate](/img/structure/B281300.png)
![Methyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281302.png)